ethyl 2-(4-biphenylyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate
Overview
Description
Ethyl 2-(4-biphenylyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate, also known as BPP-5a, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
Ethyl 2-(4-biphenylyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate acts as a selective inhibitor of cyclic GMP-activated protein kinase (PKG), which plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac contractility. By inhibiting PKG, ethyl 2-(4-biphenylyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate can modulate these processes and produce its physiological effects.
Biochemical and Physiological Effects:
ethyl 2-(4-biphenylyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate has been shown to have various biochemical and physiological effects, including vasodilation, neuroprotection, anti-inflammatory effects, and anti-cancer effects. These effects are mediated through its inhibition of PKG and subsequent modulation of cyclic GMP signaling pathways.
Advantages and Limitations for Lab Experiments
Ethyl 2-(4-biphenylyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate has several advantages for lab experiments, including its high potency and selectivity for PKG, its ability to penetrate the blood-brain barrier, and its low toxicity. However, ethyl 2-(4-biphenylyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate also has some limitations, including its relatively high cost and limited availability.
Future Directions
There are several potential future directions for research on ethyl 2-(4-biphenylyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate, including further studies on its neuroprotective effects and potential applications in the treatment of Alzheimer's disease, investigations into its anti-cancer effects and potential use in cancer therapy, and exploration of its cardiovascular effects and potential use in the treatment of cardiovascular disease. Additionally, further research is needed to optimize the synthesis method and improve the availability and cost-effectiveness of ethyl 2-(4-biphenylyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate for scientific research.
Scientific Research Applications
Ethyl 2-(4-biphenylyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate has been studied extensively for its potential applications in various scientific fields, including neuroscience, cancer research, and cardiovascular disease research. In neuroscience, ethyl 2-(4-biphenylyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate has been shown to have neuroprotective effects and can prevent memory impairment in animal models of Alzheimer's disease. In cancer research, ethyl 2-(4-biphenylyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In cardiovascular disease research, ethyl 2-(4-biphenylyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate has been shown to have vasodilatory effects and can improve endothelial function.
properties
IUPAC Name |
ethyl 7-oxo-2-(4-phenylphenyl)-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-2-27-21(26)18-13-20(25)24-19(22-18)12-17(23-24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13,23H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSANEDFZPTJQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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